7-Azaspiro[3.5]nonan-2-ol
Description
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry
Spirocyclic systems, which are characterized by two rings connected by a single common atom, are increasingly utilized in medicinal chemistry. bldpharm.com Their rigid, three-dimensional nature is a key advantage over more flexible, linear molecules or flat aromatic structures. nih.govresearchgate.net This structural rigidity can help to lock a molecule into a specific conformation, which can lead to improved binding with biological targets and enhanced efficacy and selectivity. tandfonline.com
The introduction of spirocyclic motifs into drug candidates has been shown to improve a variety of crucial properties. These include modulating physicochemical characteristics like aqueous solubility and metabolic stability. researchgate.net By increasing the fraction of sp3-hybridized carbons—a measure of a compound's three-dimensionality—spirocycles can enhance the likelihood of a drug candidate's success in clinical development. bldpharm.com Furthermore, the novelty of these structures provides opportunities to explore new chemical and intellectual property space. researchgate.net
Overview of the Azaspiro[3.5]nonane Core Structure
The azaspiro[3.5]nonane core is a specific type of spirocyclic system that features a four-membered ring and a six-membered ring sharing a single carbon atom. The "aza" prefix indicates that a nitrogen atom replaces a carbon at some position within the rings. In the case of the parent compound, 7-azaspiro[3.5]nonane, the nitrogen atom is located at the 7th position of the six-membered piperidine (B6355638) ring.
This specific arrangement of atoms imparts a unique set of properties to the molecule. The presence of the nitrogen atom, a common feature in many biologically active compounds, allows for a range of chemical modifications and interactions. The spirocyclic nature of the scaffold provides a rigid framework that can be used to orient functional groups in a precise and controlled manner.
Below is a table summarizing some of the key properties of the parent 7-Azaspiro[3.5]nonane scaffold:
| Property | Value |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| IUPAC Name | 7-azaspiro[3.5]nonane |
| InChI Key | BSQKGAVROUDOTE-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CCNCC2 |
Data sourced from PubChem CID 20277171 nih.gov
The compound at the center of this article, 7-Azaspiro[3.5]nonan-2-ol, is a derivative of this core structure, featuring a hydroxyl (-OH) group at the 2-position of the cyclobutane (B1203170) ring. This addition further functionalizes the scaffold, opening up new possibilities for its application in chemical synthesis and research.
Historical Context of Azaspiro[3.5]nonane Synthesis and Early Applications
While the use of spirocyclic scaffolds in medicinal chemistry has been known for over six decades, there has been a growing interest in these structures in more recent times. tandfonline.com This is due in part to the increasing demand for compounds with greater three-dimensionality in drug discovery programs. tandfonline.com
The synthesis of azaspiro[3.5]nonane derivatives has been an area of active research. For example, methods have been developed for the synthesis of 7-oxo-2-azaspiro[3.5]nonane, an important intermediate in drug design. google.com These synthetic routes are often designed to be efficient and scalable, allowing for the production of these complex molecules in larger quantities. google.com The development of such methods is crucial for enabling the widespread use of these scaffolds in research and development.
Early applications of azaspiro[3.5]nonane derivatives have shown their potential in a variety of therapeutic areas. For instance, some derivatives have been investigated as inhibitors of the Respiratory Syncytial Virus (RSV) and as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR). google.com These early findings highlight the versatility of the azaspiro[3.5]nonane scaffold and its potential for the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
7-azaspiro[3.5]nonan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-5-8(6-7)1-3-9-4-2-8/h7,9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSBOUQBOTGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784137-09-3 | |
| Record name | 7-azaspiro[3.5]nonan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and Conformational Analysis of 7 Azaspiro 3.5 Nonan 2 Ol Derivatives
Spectroscopic Characterization for Structural Assignment
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the intricate structure of 7-Azaspiro[3.5]nonan-2-ol derivatives. The distinct chemical environments of the protons and carbons in the cyclobutane (B1203170) and piperidine (B6355638) rings give rise to a unique set of signals.
In ¹H NMR spectra of related azaspiro[3.5]nonane systems, the protons on the piperidine and cyclobutane rings typically appear in the range of δ 1.5–3.5 ppm. The proton of the hydroxyl group (-OH) is expected to produce a broad singlet, with its chemical shift being solvent and concentration-dependent. The proton attached to the nitrogen atom (N-H) in the parent compound would also present as a distinct signal, often a singlet, which can be confirmed by D₂O exchange.
¹³C NMR spectroscopy provides further evidence for the spirocyclic framework. A key indicator is the presence of a quaternary carbon signal for the spiro-carbon, which is the junction point of the two rings. The chemical shifts of the carbons in the cyclobutane ring are influenced by ring strain, while those in the piperidine ring are characteristic of a saturated heterocycle. The carbon bearing the hydroxyl group (C-2) would exhibit a chemical shift in the range typical for secondary alcohols.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | ~3.5 - 4.0 | ~60 - 70 |
| Cyclobutane CH₂ | ~1.8 - 2.5 | ~20 - 35 |
| Piperidine CH₂ (adjacent to NH) | ~2.5 - 3.0 | ~45 - 55 |
| Piperidine CH₂ | ~1.5 - 2.0 | ~25 - 35 |
| Spiro C | - | Quaternary carbon signal |
| NH | Variable | - |
| OH | Variable | - |
Note: These are predicted values based on general principles and data from related compounds. Actual values may vary.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. researchgate.net
Infrared (IR) spectroscopy is primarily used to identify the key functional groups present in this compound. The most characteristic absorption bands are associated with the hydroxyl (-OH) and amine (-NH) groups.
The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The N-H stretching vibration of the secondary amine in the piperidine ring is expected to be observed around 3300-3500 cm⁻¹. The C-O stretching vibration of the secondary alcohol will likely be present in the 1000-1200 cm⁻¹ region. Additionally, C-H stretching vibrations of the aliphatic rings will be observed just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Amine (-NH) | N-H Stretch | 3300 - 3500 |
| Alcohol (C-O) | C-O Stretch | 1000 - 1200 |
| Alkane (C-H) | C-H Stretch | 2850 - 2960 |
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. For the parent compound, C₈H₁₅NO, the expected molecular weight is 141.21 g/mol .
The fragmentation of spiro compounds under electron ionization (EI) is often characterized by the cleavage of bonds at the spiro junction. In the case of this compound, fragmentation is likely to involve the rupture of the piperidine or cyclobutane ring. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org For amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org Therefore, the mass spectrum is expected to show peaks corresponding to fragments resulting from these characteristic cleavages, providing valuable structural information.
X-ray Crystallographic Analysis for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if it is chiral. For derivatives of this compound, single-crystal X-ray diffraction studies can provide precise measurements of bond lengths, bond angles, and torsional angles. csic.esgoogle.com
These studies reveal the solid-state conformation of the spirocyclic system. The piperidine ring typically adopts a chair conformation to minimize steric strain. The cyclobutane ring is not planar and exists in a puckered conformation. The relative orientation of the two rings at the spiro center is a key structural feature. X-ray analysis of chiral derivatives allows for the unambiguous determination of the absolute configuration at the stereocenters, which is crucial for understanding their biological activity. For instance, the orientation of the hydroxyl group (axial or equatorial) on the cyclobutane ring can be definitively established.
Conformational Preferences and Ring Strain Analysis within the Azaspiro[3.5]nonane System
The 7-Azaspiro[3.5]nonane framework is a conformationally intriguing system due to the fusion of a four-membered cyclobutane ring and a six-membered piperidine ring at a single spiro-carbon. This arrangement introduces significant ring strain and dictates the conformational preferences of the molecule.
The piperidine ring, similar to cyclohexane, prefers to adopt a chair conformation to alleviate torsional and steric strain. However, the presence of the spiro-fused cyclobutane ring can lead to distortions from an ideal chair geometry. The nitrogen atom in the piperidine ring can undergo inversion, leading to different orientations of the substituent on the nitrogen.
The cyclobutane ring is inherently strained due to its small bond angles. It adopts a puckered or bent conformation to reduce some of the torsional strain associated with a planar structure. The degree of puckering can be influenced by the substituents on the ring.
Medicinal Chemistry and Biological Relevance of Azaspiro 3.5 Nonan 2 Ol Scaffolds
Structure-Activity Relationship (SAR) Studies of 7-Azaspiro[3.5]nonan-2-ol Analogs
The therapeutic potential of compounds based on the this compound scaffold is intricately linked to their structural features. Structure-activity relationship (SAR) studies are therefore crucial in elucidating how modifications to this core structure influence biological activity. These studies systematically alter different parts of the molecule to map the pharmacophore and optimize interactions with the target protein.
Impact of Substituent Variation on Biological Interaction Profiles
The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents. These modifications can affect the compound's affinity, selectivity, and functional activity at its biological target.
A notable example of SAR studies on this scaffold is the development of GPR119 agonists. nih.gov In a series of 7-azaspiro[3.5]nonane derivatives, optimization of the piperidine (B6355638) N-capping group (R²) and the aryl group (R³) led to the identification of potent agonists. nih.gov For instance, the introduction of a pyrimidine (B1678525) ring as the N-capping group and a substituted pyrazole (B372694) on the aryl moiety was found to be beneficial for GPR119 agonistic activity.
Detailed SAR explorations revealed that the electronic and steric properties of the substituents on the aryl ring are critical. For example, the presence of a methyl group on the pyrazole ring and a trifluoromethyl group on the phenyl ring of the aryl moiety were shown to enhance potency. The optimization of these substituents led to the discovery of compound 54g as a potent GPR119 agonist. nih.gov
| Compound | R² (Piperidine N-cap) | R³ (Aryl group) | GPR119 EC₅₀ (nM) |
|---|---|---|---|
| 54a | Pyrimidine | 4-(1-Methyl-1H-pyrazol-5-yl)phenyl | 130 |
| 54b | Pyrimidine | 4-(1-Ethyl-1H-pyrazol-5-yl)phenyl | 240 |
| 54c | Pyrimidine | 4-(1-Propyl-1H-pyrazol-5-yl)phenyl | 360 |
| 54d | Pyrimidine | 2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl | 47 |
| 54e | Pyrimidine | 3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl | 62 |
| 54f | Pyrimidine | 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)phenyl | 53 |
| 54g | Pyrimidine | 2-(Trifluoromethyl)-4-(1-methyl-1H-pyrazol-5-yl)phenyl | 18 |
Conformational Effects on Molecular Recognition
The rigid nature of the spirocyclic core of this compound pre-organizes the substituents in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity. The conformational rigidity of the spirocyclic framework is a key feature that influences how these molecules fit into the binding pockets of their biological targets.
While specific conformational analysis studies on this compound derivatives are not extensively reported in the available literature, the principles of conformational restriction are well-established in medicinal chemistry. The spirocyclic nature of the scaffold reduces the entropic penalty upon binding to a receptor, as fewer conformational degrees of freedom are lost compared to more flexible molecules. This can translate into higher binding affinity.
Furthermore, the fixed spatial arrangement of functional groups on the this compound core can be exploited to achieve selectivity for a particular receptor subtype. For instance, in the context of GPCRs, which possess structurally similar binding pockets across different family members, the precise positioning of substituents can be the deciding factor for selective interaction.
Identification of Pharmacological Targets Modulated by Azaspiro[3.5]nonan-2-ol Derivatives
Derivatives of the this compound scaffold have been shown to modulate the activity of a range of pharmacological targets, including G-protein coupled receptors and enzymes.
G-Protein Coupled Receptor (GPCR) Agonism and Modulation
As previously mentioned, a significant area of research for this compound derivatives has been the development of GPR119 agonists. nih.gov GPR119 is a class A GPCR that is predominantly expressed in the pancreas and gastrointestinal tract and is a promising target for the treatment of type 2 diabetes and obesity. The activation of GPR119 leads to the release of incretin (B1656795) hormones and insulin (B600854) in a glucose-dependent manner.
The extensive SAR studies have led to the identification of highly potent and orally active GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold, demonstrating the utility of this chemical framework in targeting this class of receptors. nih.govresearchgate.net
Enzyme Inhibition Mechanisms (e.g., Autotaxin, COX-1/COX-2, NS3 Protease, NQO1)
While the this compound scaffold is a versatile platform, specific and detailed research on its derivatives as inhibitors of autotaxin, COX-1/COX-2, and NQO1 is not widely available in the public domain based on the conducted research. However, the closely related 2-azaspiro[3.5]nonane moiety has been incorporated into inhibitors of the hepatitis C virus (HCV) NS3 protease. nih.gov
In a study exploring novel P2 units for HCV NS3 protease inhibitors, compounds incorporating a 2-azaspiro[3.5]nonane moiety displayed inhibitory activity against HCV replication. nih.gov Specifically, compounds 37h and 37i showed EC₅₀ values of 2.3 µM and 5.4 µM, respectively. nih.gov This suggests that the azaspiro[3.5]nonane core can serve as a suitable scaffold for the design of enzyme inhibitors.
| Compound | P2 Moiety | EC₅₀ (µM) against HCV |
|---|---|---|
| 37h | 2-Azaspiro[3.5]nonane | 2.3 |
| 37i | 2-Azaspiro[3.5]nonane | 5.4 |
Further research is needed to explore the potential of this compound derivatives as inhibitors of other enzymes like autotaxin, COX-1/COX-2, and NQO1.
Receptor Ligand Binding and Selectivity (e.g., Sigma Receptors)
The azaspiro[3.5]nonane scaffold has also been investigated for its potential to yield ligands for sigma receptors. Although the research is more prominent for the 2,7-diazaspiro[3.5]nonane analog, the findings provide valuable insights into the structural requirements for sigma receptor binding that could be applicable to the this compound framework.
Sigma receptors, which are not GPCRs, are transmembrane proteins involved in a variety of cellular functions and have been implicated in neurological disorders and cancer. Studies on 2,7-diazaspiro[3.5]nonane derivatives have identified compounds with high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govacs.org
The SAR of these compounds revealed that the nature of the substituents on the nitrogen atoms of the spirocycle significantly influences binding affinity and selectivity. For example, compounds with two basic nitrogen atoms, such as 4b and 4c , exhibited low nanomolar affinity for the σ₁ receptor with a preference over the σ₂ receptor. nih.govacs.org Compound 4b emerged as a particularly high-affinity ligand for the σ₁ receptor. nih.govacs.org
| Compound | Substituents | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (Kᵢ σ₂R / Kᵢ σ₁R) |
|---|---|---|---|---|
| 4a | N-phenyl, N-phenethyl | 28 ± 2.0 | 77 ± 12 | 2.8 |
| 4b | N-benzyl, N-H | 2.7 ± 0.3 | 27 ± 5.3 | 10 |
| 4c | N-phenethyl, N-H | 3.5 ± 0.3 | 22 ± 2.5 | 6.3 |
| 5b | N-benzyl, N-benzyl | 13 ± 1.0 | 102 ± 8.0 | 7.8 |
These findings highlight the potential of the azaspiro[3.5]nonane scaffold in developing selective ligands for sigma receptors, which could have therapeutic applications in various central nervous system disorders.
Mechanistic Investigations of Biological Activities
The biological effects of compounds containing the this compound scaffold are dictated by their precise interactions with biological macromolecules and their subsequent influence on cellular signaling pathways.
The distinct three-dimensional arrangement of the azaspiro[3.5]nonane framework allows for specific and high-affinity interactions with protein targets. The spirocyclic structure provides a rigid and defined orientation for functional groups, enabling them to engage with key residues within a protein's binding pocket. nih.gov
A prominent example is the development of Sonrotoclax (BGB-11417), a highly potent and selective inhibitor of the B-cell lymphoma-2 (Bcl-2) protein. In this molecule, the 7-azaspiro[3.5]nonane moiety acts as a rigid linker. nih.govacs.org X-ray crystallography studies have revealed that this unique linker orients the inhibitor in a specific pose, moving it toward the α4 helix of the Bcl-2 protein. nih.gov This precise positioning allows other parts of the molecule to form a shallow and broad interaction with the P2 pocket of Bcl-2. nih.govacs.org Furthermore, it facilitates a sulfonyl-π interaction with the side chain of a methionine residue (Met115), a key factor in achieving high selectivity over the related Bcl-xL protein. nih.gov
Derivatives of the 7-azaspiro[3.5]nonane scaffold have also been designed to interact with other important biological targets, as summarized in the table below.
| Target Biomolecule | Role of 7-Azaspiro[3.5]nonane Scaffold | Therapeutic Area |
| B-cell lymphoma-2 (Bcl-2) | Serves as a rigid linker to ensure optimal binding orientation for potent and selective inhibition. nih.govacs.orggoogle.com | Oncology |
| G protein-coupled receptor 119 (GPR119) | Forms the core structure of agonists designed to activate the receptor. nih.gov | Metabolic Disorders (e.g., Diabetes) |
| Fatty Acid Amide Hydrolase (FAAH) | Constitutes the central framework of inhibitors targeting the enzyme's activity. | Pain, Inflammation, CNS Disorders |
This table summarizes known protein targets for which inhibitors or agonists have been developed incorporating the 7-azaspiro[3.5]nonane scaffold.
By interacting with key proteins, molecules containing the this compound scaffold can significantly modulate critical cellular signaling pathways.
The inhibition of the Bcl-2 protein by Sonrotoclax is a clear example of modulating the intrinsic apoptotic pathway. nih.gov Bcl-2 is an anti-apoptotic protein that prevents cell death by sequestering pro-apoptotic proteins. nih.gov In many cancers, Bcl-2 is overexpressed, allowing tumor cells to evade apoptosis and survive. google.com By selectively inhibiting Bcl-2, Sonrotoclax releases these pro-apoptotic proteins, thereby restoring the natural cell death process in cancer cells. nih.gov
Furthermore, the development of 7-azaspiro[3.5]nonane derivatives as agonists for GPR119 demonstrates modulation of metabolic signaling. nih.gov GPR119 is a receptor expressed in pancreatic β-cells and intestinal L-cells. e-dmj.org Its activation is known to enhance the secretion of insulin and glucagon-like peptide-1 (GLP-1), respectively. e-dmj.orgnih.gov Agonists built around the azaspiro scaffold can trigger these downstream effects, leading to improved glucose homeostasis, which is a key therapeutic strategy for type 2 diabetes. nih.gove-dmj.org
Computational Chemistry and Molecular Modeling Studies
Quantum-Chemical Calculations and Density Functional Theory (DFT)
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 7-Azaspiro[3.5]nonan-2-ol.
DFT simulations can be employed to model the charge distribution of azaspiro compounds. For instance, in related azonia derivatives, the positive charge on the quaternary ammonium (B1175870) group enhances electrophilicity, making the spiro carbon susceptible to nucleophilic attack. While specific DFT studies on the electronic structure of this compound are not detailed in the available literature, it is a common practice to use methods like B3LYP/6-31G* to calculate properties that influence reactivity. The presence of the nitrogen atom and the hydroxyl group are key features that dictate the electronic landscape of the molecule, influencing its hydrogen bonding capacity and polarity.
DFT calculations are valuable for predicting reaction pathways and transition states. For example, they can be used to determine the regioselectivity of reactions with nucleophiles like thiols or amines. Such computational insights are crucial for planning synthetic routes that utilize this compound as a scaffold. For instance, understanding the energy barriers for different reaction pathways can help in optimizing conditions to favor the formation of a desired product.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is particularly relevant for this compound, as its derivatives are frequently explored as ligands for various biological targets.
The rigid spirocyclic structure of this compound is a desirable feature in drug design as it can lead to higher binding specificity and improved metabolic stability. This scaffold has been incorporated into molecules targeting a range of proteins, including:
Farnesoid X Receptor (FXR): Derivatives have been developed as FXR modulators. googleapis.com
Toll-like Receptors (TLR): It is a component of pyrrolo[3,2-c]pyridine derivatives that act as TLR inhibitors. google.com
Bruton's Tyrosine Kinase (BTK): It is used in the synthesis of BTK inhibitors for potential cancer therapies. google.com
KRAS inhibitors: The scaffold is present in molecules designed to inhibit the KRAS protein. google.com
Histone Acetyltransferases (HATs): It is part of bifunctional compounds targeting KAT6 proteins. google.com
While specific docking studies on the parent this compound are not explicitly detailed, the numerous patents citing its use in complex ligands suggest that its structural features contribute favorably to binding interactions within the active sites of these proteins.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound itself is not available in the public domain, the principles of QSAR are implicitly used in the development of its derivatives. angenechemical.com For example, modifications to the 7-azaspiro[3.5]nonane core, such as the addition of various substituents, are systematically made to optimize pharmacokinetic properties and biological activity. The impact of these modifications on properties like lipophilicity, polarity, and steric hindrance are key considerations in drug design.
| Property | Observation | Reference |
| Lipophilicity | Addition of a methyl group can enhance lipophilicity. | |
| Polarity | The presence of the nitrogen heteroatom increases polarity compared to carbocyclic analogs. | |
| Steric Hindrance | Bulky substituents can influence reactivity and metabolic stability. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are used to study the three-dimensional structure and dynamic behavior of molecules. For spirocyclic systems like this compound, understanding the preferred conformations is crucial.
X-ray crystallography of a related azonia compound revealed a chair conformation for the piperidine (B6355638) ring with the hydroxyl group in an equatorial orientation. It is expected that this compound would adopt a similar low-energy conformation. MD simulations, often using force fields like OPLS-AA, can be used to simulate the interactions of the molecule with its environment, such as a solvent, and to analyze its conformational flexibility. Such studies can provide insights into properties like solvent accessibility and the propensity for hydrogen bonding.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for Azaspiro[3.5]nonan-2-ol Derivatives
While initial research has identified several biological targets for derivatives of the 7-azaspiro[3.5]nonane scaffold, the full potential of these compounds is still being uncovered. The unique three-dimensional arrangement of functional groups allows for interactions with a wide range of biological macromolecules, opening up new therapeutic possibilities.
One of the key areas of investigation has been G protein-coupled receptors (GPCRs). A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as potent agonists for the GPR119 receptor, which is involved in glucose metabolism, highlighting their potential for treating metabolic disorders. nih.govresearchgate.netbindingdb.org
Beyond GPCRs, these derivatives have shown activity as inhibitors of enzymes crucial in various disease pathways. Notably, they have been developed as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation. researchgate.netnih.govdntb.gov.ua Other enzymatic targets include dihydroorotate (B8406146) dehydrogenase (DHODH) for malaria, and the 3C-like protease of SARS-CoV-2. nih.govnih.gov
Patents and recent studies have also linked 7-azaspiro[3.5]nonan-2-ol derivatives to a variety of other important biological targets. These include:
Ion Channels: Acting as inhibitors of T-Type Ca2+ channels. google.com
Nuclear Receptors: Modulating the Farnesoid X receptor (FXR). googleapis.com
Immune Receptors: Inhibiting Toll-Like Receptors (TLR) and NLRP3 inflammasomes. google.comgoogle.comgoogle.com
Signaling Proteins: Modulating TNF signaling and inhibiting KRAS. google.comgoogle.com
Viral and Growth Factor Receptors: Showing potential as inhibitors of Respiratory Syncytial Virus (RSV) and Epidermal Growth Factor Receptor (EGFR). google.com
| Biological Target Family | Specific Target | Therapeutic Area | Reference(s) |
| G Protein-Coupled Receptors | GPR119 | Metabolic Disorders | nih.govresearchgate.netbindingdb.org |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | researchgate.netnih.govdntb.gov.uaresearchgate.net |
| Dihydroorotate Dehydrogenase (DHODH) | Malaria | nih.gov | |
| SARS-CoV-2 3C-Like Protease | COVID-19 | nih.gov | |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | google.com | |
| Ion Channels | T-Type Ca2+ Channels | Neurological Disorders | google.com |
| Nuclear Receptors | Farnesoid X Receptor (FXR) | Metabolic & Liver Diseases | googleapis.com |
| Immune System Receptors | Toll-Like Receptor (TLR) 7 | Autoimmune Diseases | google.com |
| NLRP3 Inflammasome | Inflammatory Diseases | google.comgoogle.com | |
| Signaling Proteins | Tumor Necrosis Factor (TNF) | Inflammation | google.com |
| KRAS | Cancer | google.com | |
| Viral Proteins | Respiratory Syncytial Virus (RSV) | Infectious Disease | google.com |
Development of Advanced Synthetic Methodologies for Enantiopure Compounds
The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods to produce enantiomerically pure forms of these compounds is a critical area of research.
Current strategies are moving towards more advanced and efficient methodologies. Asymmetric synthesis, which uses chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, is a primary focus. For instance, the use of chiral catalysts such as BINOL-derived phosphoric acids in asymmetric cyclization reactions is a promising approach for producing specific enantiomers of spirocyclic compounds.
Another key technique is the chromatographic separation of enantiomers from a racemic mixture. justia.com This is often achieved using chiral High-Performance Liquid Chromatography (HPLC) columns, which can effectively resolve the different stereoisomers. While specific, detailed enantioselective synthetic routes for this compound are still emerging in the literature, the general principles of asymmetric synthesis and chiral separation are actively being applied to this class of spirocycles. google.comjustia.com
Integration into Complex Polycyclic Systems and Natural Product Synthesis
The 7-azaspiro[3.5]nonane scaffold serves as a versatile building block for the construction of more intricate molecular architectures. biosynth.coma2bchem.comcymitquimica.com Its rigid, spirocyclic nature allows it to be incorporated into larger polycyclic systems, providing precise control over the three-dimensional arrangement of substituents.
Researchers are utilizing this scaffold to synthesize novel, complex structures with potential biological activity. For example, the azaspiro[3.5]nonane core has been integrated into spirocyclic β-lactams, a class of compounds known for their antibiotic properties. researchgate.netresearchgate.net It has also been used as a foundational element in the creation of tricyclic modulators of TNF signaling. google.com
A recently developed method involves the nickel-catalyzed arylboration of spirocyclic cyclobutenes, which provides a pathway to highly substituted azaspiro[3.5]nonanes with quaternary stereocenters. nih.gov This type of methodology is crucial for building complex molecules that are otherwise difficult to access. While the direct application of this compound in the total synthesis of a known natural product has not been extensively documented, its utility as a building block for complex and novel polycyclic scaffolds is a vibrant and promising area of chemical research. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies
In medicinal chemistry, the concepts of bioisosteric replacement and scaffold hopping are powerful tools for optimizing drug candidates. The 7-azaspiro[3.5]nonane scaffold is increasingly being employed in these strategies to improve the physicochemical and pharmacokinetic properties of molecules.
As a bioisostere, the rigid spirocyclic core can replace other cyclic fragments in a drug molecule, such as piperidine (B6355638), morpholine, or thiomorpholine (B91149) rings. researchgate.net This substitution can lead to improved metabolic stability, better target selectivity, and enhanced oral bioavailability by altering the molecule's shape, polarity, and flexibility.
Scaffold hopping involves replacing a central molecular core with a structurally different one while retaining similar biological activity. The azaspiro[3.5]nonane framework has been successfully used in scaffold hopping approaches to discover novel inhibitors for a variety of targets. Notable examples include:
The discovery of potent inhibitors for Plasmodium DHODH through a scaffold hop from a pyrrole-based series. nih.gov
The development of inhibitors for Fatty Acid Amide Hydrolase (FAAH) and T-Type Ca2+ channels. researchgate.netgoogle.com
The identification of selective PTEFb inhibitors for cancer treatment. google.com
These examples demonstrate the value of the 7-azaspiro[3.5]nonane scaffold in navigating and expanding the chemical space for drug discovery. researchgate.netgoogle.com
Applications Beyond Traditional Medicinal Chemistry (e.g., Chemical Probes, Materials Science)
The utility of this compound and its derivatives extends beyond the development of therapeutics. The unique structural and chemical properties of this scaffold make it suitable for a range of other advanced applications.
Chemical Probes: Derivatives of 7-azaspiro[3.5]nonane are being used as chemical probes to study biological systems. smolecule.com These probes are valuable tools for elucidating the mechanisms of action of enzymes and receptors. For example, specific inhibitors based on this scaffold have been instrumental in studying the metabolism of endocannabinoids by targeting enzymes like FAAH. nih.govdntb.gov.ua They have also been developed as selective biologic probes to investigate the function of T-Type Ca2+ channels. google.com
Materials Science: In the field of materials science, azaspirocycles are recognized as valuable building blocks. a2bchem.comcymitquimica.combldpharm.com The inclusion of heteroatoms like nitrogen and oxygen in the spirocyclic structure of compounds like this compound makes them useful precursors for the synthesis of specialized polymers and coatings. The rigidity and defined three-dimensional structure of the scaffold can impart unique physical properties to these materials, opening up possibilities for creating advanced materials with novel functions.
Q & A
Q. Advanced Research Focus
- Conformational analysis : Use X-ray crystallography or DFT calculations to correlate spirocyclic geometry with target binding (e.g., JAK3 or Bcl-2 inhibition) .
- Comparative analogs : Synthesize non-spirocyclic analogs (e.g., linear amines) and evaluate activity loss. For example, replacing the spiro core in PROTACs reduces degradation efficiency by >50% .
- Kinetic studies : Measure binding kinetics (SPR or ITC) to assess whether rigidity enhances residence time .
What purification methods are most effective for isolating this compound from complex reaction mixtures?
Q. Basic Research Focus
- Chromatography : Flash silica gel chromatography (hexane/EtOAc gradient) resolves polar byproducts. For scale-up, HPLC with a C18 column achieves >99% purity .
- Crystallization : Use ethanol/water mixtures to exploit solubility differences. Tert-butyl-protected derivatives crystallize more readily .
- Derivatization : Convert the hydroxyl group to a stable ester for easier isolation, followed by deprotection .
How does this compound contribute to the design of proteolysis-targeting chimeras (PROTACs)?
Advanced Research Focus
The spirocyclic structure serves as a rigid linker, improving ternary complex formation between target proteins and E3 ligases. For example, in AR PROTAC TD-802, the 7-azaspiro core enhances degradation potency (DC₅₀ = 1.2 nM) by reducing conformational entropy . Key parameters include:
- Linker length : Optimal 7-azaspiro chain length (~5 Å) balances steric effects and binding pocket accessibility.
- Solubility modulation : Introducing hydrophilic groups (e.g., hydroxymethyl) improves pharmacokinetics .
What computational approaches are used to predict this compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular docking : Simulate binding to FAAH or Bcl-2 using AutoDock Vina, focusing on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the spiro core .
- Molecular dynamics (MD) : Analyze stability of ligand-protein complexes over 100 ns simulations (e.g., GROMACS) to identify critical residues .
- Quantum mechanics/molecular mechanics (QM/MM) : Assess electronic effects of substituents on binding affinity .
How do researchers address stability issues in this compound during long-term storage?
Q. Basic Research Focus
- Protective groups : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to shield reactive amines, improving shelf life .
- Storage conditions : Store under inert gas (Ar) at –20°C in amber vials to prevent oxidation or hydrolysis .
- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
